molecular formula C14H13Cl2NO3S B4653358 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B4653358
M. Wt: 346.2 g/mol
InChI Key: WDSGTIWFAFVLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as DCM, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. DCM is a white crystalline solid that is insoluble in water and has a melting point of 189-191°C.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which plays a crucial role in the regulation of pH in various tissues. 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Furthermore, 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.

Advantages and Limitations for Lab Experiments

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been extensively studied, and its mechanism of action is well-understood. However, 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration method for 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in cancer therapy. Another potential direction is to investigate the use of 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide in other scientific research areas, such as neuroscience and microbiology. Finally, further studies are needed to investigate the toxicity of 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide and its potential side effects in vivo.
Conclusion
In conclusion, 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been extensively studied for its potential applications in cancer research, and its mechanism of action is well-understood. 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has several advantages for lab experiments, including its well-established synthesis method and known mechanism of action. However, 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has some limitations for lab experiments, including its insolubility in water and potential toxicity. There are several future directions for research on 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, including investigating its potential as a therapeutic agent for cancer treatment and investigating its use in other scientific research areas.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-20-11-7-5-10(6-8-11)17-21(18,19)9-12-13(15)3-2-4-14(12)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSGTIWFAFVLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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